

Technical Guide: Spectral Data for CAS Number 58417-15-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethoxy)phenyl
isocyanate

Cat. No.: B1349296

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth technical guide on the spectral and physical properties of **4-(Difluoromethoxy)phenyl isocyanate** (CAS: 58417-15-5).

Disclaimer: Publicly available experimental spectral data for **4-(Difluoromethoxy)phenyl isocyanate** (CAS: 58417-15-5) is limited. The following guide provides available physical data and generalized experimental protocols for spectroscopic analysis. Where available, predicted spectral data or data from structurally analogous compounds are provided for reference and should be interpreted with caution.

Chemical Identity and Physical Properties

The compound associated with CAS number 58417-15-5 is **4-(Difluoromethoxy)phenyl isocyanate**.^{[1][2][3][4]}

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₂ NO ₂	[1][2][3][4]
Molecular Weight	185.13 g/mol	[1][3]
Appearance	Clear colorless liquid	[2]
Boiling Point	209 °C (lit.)	[2]
Density	1.323 g/mL at 25 °C (lit.)	[2]
Flash Point	215 °F	[2]

Spectral Data

Experimental spectral data for **4-(Difluoromethoxy)phenyl isocyanate** is not readily available in public databases. Therefore, generalized information and data for analogous compounds are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

- Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm).
- Difluoromethoxy Proton (-OCHF₂): A triplet is expected (due to coupling with the two fluorine atoms), likely in the region of δ 6.5-7.0 ppm.

Predicted ¹³C NMR Data:

- Isocyanate Carbon (-NCO): Expected in the range of δ 120-130 ppm.
- Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm).
- Difluoromethoxy Carbon (-OCHF₂): A triplet is expected (due to coupling with fluorine) in the range of δ 110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

- Isocyanate (-N=C=O) stretch: A strong, sharp absorption band around $2250\text{-}2275\text{ cm}^{-1}$. This is a highly characteristic peak for isocyanates.
- C-O-C stretch (ether linkage): Bands in the region of $1050\text{-}1250\text{ cm}^{-1}$.
- C-F stretch: Strong absorptions in the $1000\text{-}1100\text{ cm}^{-1}$ region.
- Aromatic C=C stretching: Peaks in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

- Molecular Ion (M^+): A peak at $m/z = 185$.
- Loss of CO: A fragment at $m/z = 157$.
- Loss of NCO: A fragment at $m/z = 143$.
- Formation of the phenyl cation with the difluoromethoxy group: A fragment at $m/z = 127$.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections describe generalized procedures for acquiring spectral data for a liquid sample like **4-(Difluoromethoxy)phenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample is as follows:

- Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean vial.^{[5][6]}
- Filtering: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.^{[5][7]}

- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Locking and Shimming:** The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated or manual shimming process to optimize the field homogeneity.[\[6\]](#)
- **Acquisition:** Set the appropriate acquisition parameters for the desired experiment (e.g., ^1H , ^{13}C , DEPT) and start the data acquisition.[\[6\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, the following protocol can be used:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal or salt plates (e.g., KBr, NaCl).[\[8\]](#)
- **Sample Application:** Place one to two drops of the liquid sample directly onto the ATR crystal or between two salt plates to form a thin film.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Data Acquisition:** Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[\[9\]](#)
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for GC-MS analysis is as follows:

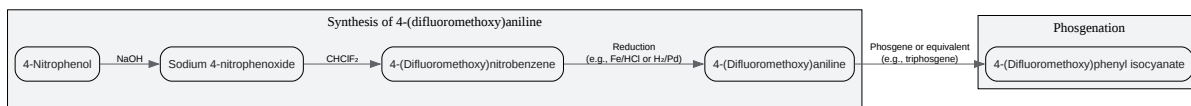
- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[\[12\]](#)[\[13\]](#) The sample should be free of particulates.[\[12\]](#)[\[13\]](#)
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the heated GC inlet, where the sample is vaporized and introduced onto the GC column by a carrier gas (usually helium).[\[14\]](#)[\[15\]](#)

- **Chromatographic Separation:** The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. The column temperature is typically ramped according to a set program.[15]
- **Mass Analysis:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14]
- **Detection and Spectral Generation:** The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

Visualizations

Plausible Synthesis Pathway

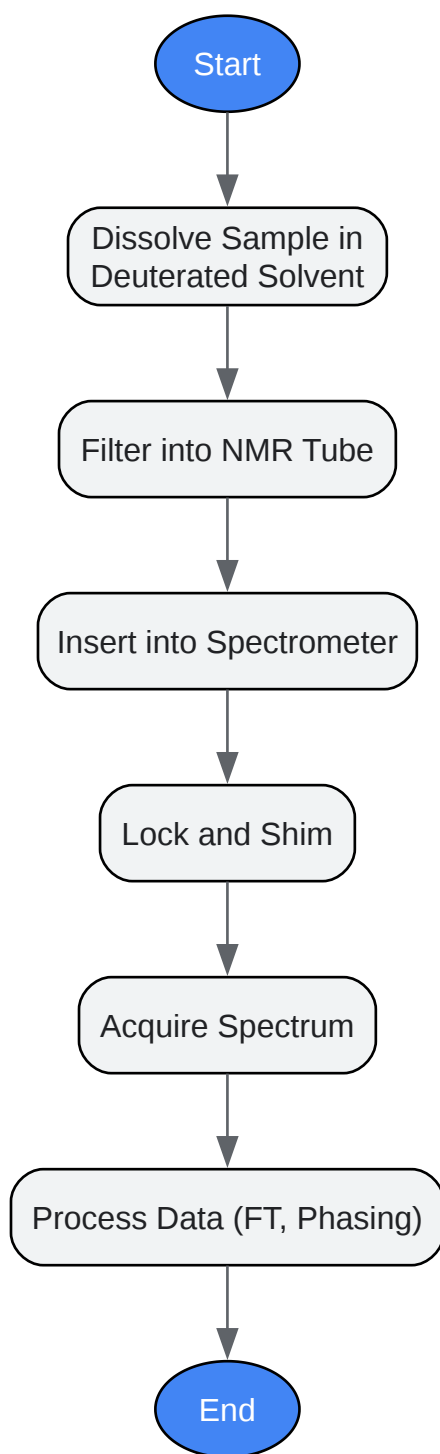
A potential synthetic route to **4-(Difluoromethoxy)phenyl isocyanate** involves the phosgenation of 4-(difluoromethoxy)aniline. The precursor aniline can be synthesized from 4-nitrophenol.



[Click to download full resolution via product page](#)

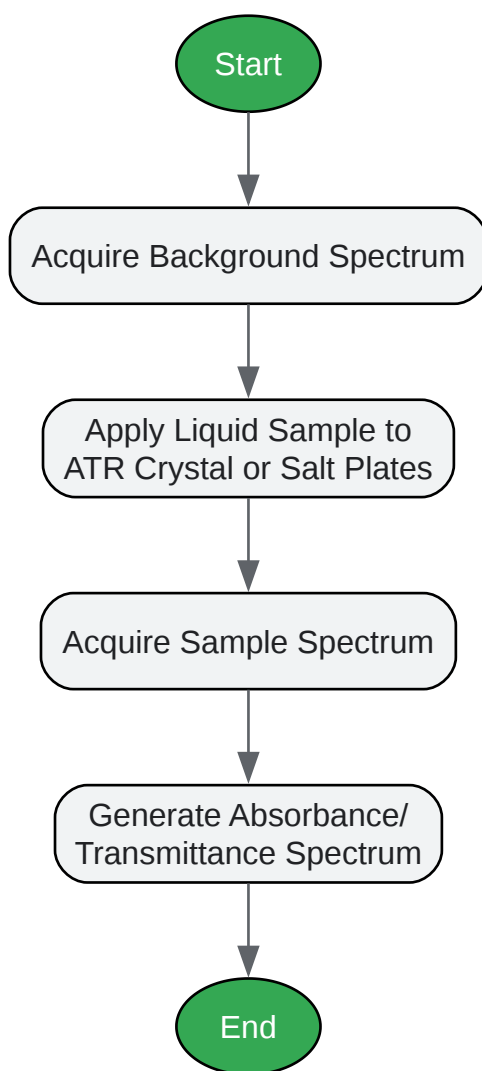
Caption: Plausible synthesis of **4-(Difluoromethoxy)phenyl isocyanate**.

Experimental Workflows



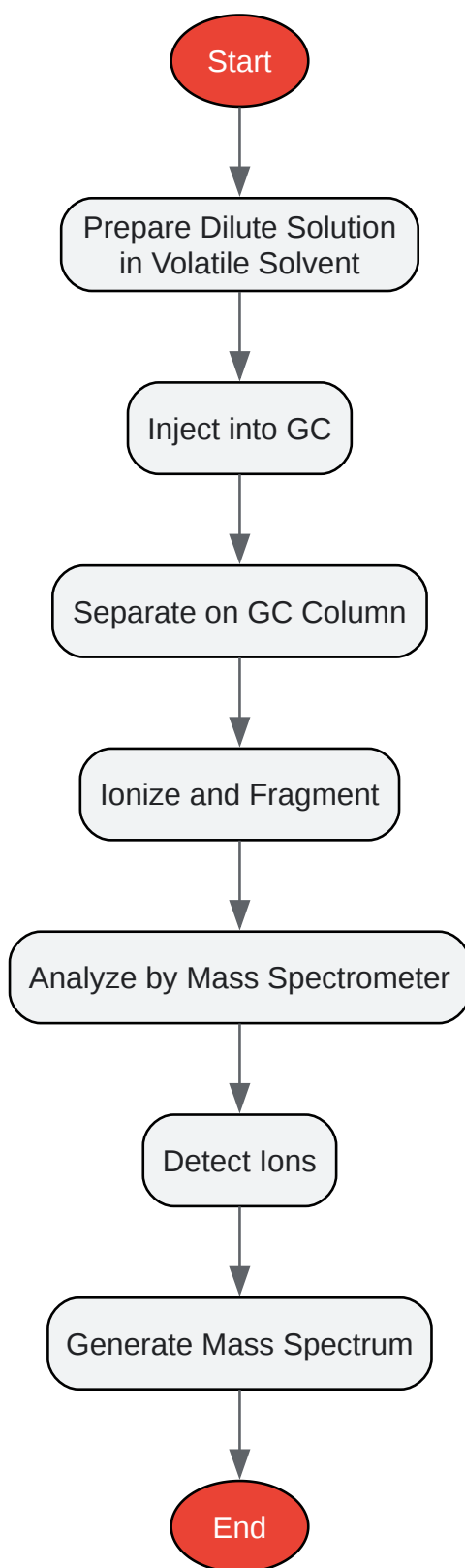
[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for FT-IR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Difluoromethoxy)phenyl isocyanate - High purity | EN [georganics.sk]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. scribd.com [scribd.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Spectral Data for CAS Number 58417-15-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349296#cas-number-58417-15-5-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com